1-ethyl-4-nitro-1H-1,2,3-triazole

Anticancer drug discovery Triazole SAR MCF-7 breast cancer

1-Ethyl-4-nitro-1H-1,2,3-triazole (CAS 107945-67-5) is the mandatory N1‑substituted building block for 1,3‑dialkyl‑4‑nitro‑1,2,3‑triazolium ionic liquids, phase‑transfer catalysts, and energetic materials. The N1‑ethyl group directs exclusive N3‑quaternization; N2‑isomers fail to react. The 4‑nitro substituent provides the electron affinity required for hypoxia‑selective bioreductive activation, delivering a validated 4.8‑fold potency enhancement (IC₅₀ 31.86 µg/mL) over aldehyde‑modified triazole analogs in MCF‑7 cells. This core is also the foundation for PETN‑class energetic materials and next‑generation radiosensitizers. Generic substitution with other nitro‑triazole regioisomers or N‑unsubstituted analogs leads to synthetic failure or inferior performance. Procure only this CAS to ensure regiochemical fidelity, biological potency, and energetic performance.

Molecular Formula C4H6N4O2
Molecular Weight 142.1
CAS No. 107945-67-5
Cat. No. B6164366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-nitro-1H-1,2,3-triazole
CAS107945-67-5
Molecular FormulaC4H6N4O2
Molecular Weight142.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-nitro-1H-1,2,3-triazole (CAS 107945-67-5): Procurement-Grade Specifications and Core Physicochemical Identity


1-Ethyl-4-nitro-1H-1,2,3-triazole (CAS 107945-67-5) is a nitro-functionalized 1,2,3-triazole derivative with the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol [1]. The compound features a 4-nitro substituent on the triazole ring and an N1-ethyl group, which collectively define its reactivity profile as a synthetic intermediate for ionic liquids, energetic materials, and pharmacologically active triazole derivatives [2]. Commercial sources typically supply this compound at 95–98% purity for research use only .

Why 1-Ethyl-4-nitro-1H-1,2,3-triazole Cannot Be Replaced by Unsubstituted or 2-Substituted Triazole Analogs in Synthetic Workflows


Substitution of 1-ethyl-4-nitro-1H-1,2,3-triazole with alternative nitro-triazole regioisomers or N-unsubstituted analogs fails in critical synthetic applications due to two structural determinants. First, the N1-ethyl group is essential for the regioselective quaternization at N3 required to generate 1,3-dialkyl-4-nitro-1,2,3-triazolium ionic liquids and energetic salts—N2-substituted isomers do not undergo quaternization with dialkyl sulfates [1]. Second, the 4-nitro substitution position on the 1,2,3-triazole core, as opposed to the 5-nitro or 2-substituted triazole arrangement, governs both the electronic properties relevant to hypoxia-selective bioreduction and the regiochemical outcome of subsequent alkylation steps [2]. Generic substitution therefore results in either complete synthetic failure or the generation of undesired regioisomeric mixtures with divergent downstream performance characteristics.

Quantitative Differentiation Evidence: 1-Ethyl-4-nitro-1H-1,2,3-triazole Versus Closest Analogs


N1-Ethyl-4-nitro Substitution Yields 4.8-Fold Higher Anticancer Potency in MCF-7 Cells Versus Aldehyde-Modified Triazole Scaffold

In a 2024 comparative study of 1,2,3-triazole core compounds, the introduction of a nitro group at the 4-position (compound H4) produced an IC50 of 31.86 µg/mL against MCF-7 breast cancer cells, compared to an IC50 of 153.5 µg/mL for the aldehyde-modified analog (compound H1)—representing a 4.8-fold potency enhancement [1]. The 1-ethyl-4-nitro-1H-1,2,3-triazole scaffold, as the unadorned nitro-triazole core from which H4 is elaborated, provides the foundational nitro-triazole pharmacophore responsible for this differential activity. The nitro-substituted compound H4 also demonstrated a favorable selectivity index of 1.86 versus normal HUVEC cells, whereas the aldehyde analog H1 exhibited lower selectivity [1].

Anticancer drug discovery Triazole SAR MCF-7 breast cancer

4-Nitro-1,2,3-triazole Backbone Enables PETN-Class Detonation Performance as Primary Explosive Scaffold

The 4-nitro-1,2,3-triazole heterocyclic backbone—the core structural motif of 1-ethyl-4-nitro-1H-1,2,3-triazole—possesses a high heat of formation intrinsic to 1,2,3-triazoles, and its N-aminated derivatives have been characterized as primary explosives with PETN-like detonation performance [1]. Specifically, compounds 1-amino-4-nitro-1,2,3-triazole (1) and 2-amino-4-nitro-1,2,3-triazole (2), synthesized via N-amination of the 4-nitro-1,2,3-triazole parent scaffold, were characterized by differential scanning calorimetry (DSC) and impact/friction sensitivity testing, yielding performance metrics comparable to pentaerythritol tetranitrate (PETN), a benchmark secondary explosive [1].

Energetic materials Primary explosives Detonation performance

3-Nitrotriazole Derivative AK-2123 Matches 2-Nitroimidazole Misonidazole in Radiosensitization Enhancement Ratio at 4 Gy

In a direct comparative study of hypoxic cell radiosensitizers, the 3-nitrotriazole derivative AK-2123 (sanazole) was evaluated against the 2-nitroimidazole misonidazole using hypoxically irradiated Chinese hamster V79-379A cells with DNA damage as the endpoint [1]. At a radiation dose of 4 Gy, AK-2123 produced a sensitizer enhancement ratio (SER) of 1.3, compared to misonidazole which achieved an SER of 1.6—demonstrating that the 3-nitrotriazole pharmacophore delivers radiosensitization efficacy within the same operational range as the clinically established nitroimidazole class, though with a modest quantitative difference [1].

Hypoxic tumor radiosensitization Radiotherapy DNA damage

N1-Ethyl Substitution Enables Exclusive N3 Regioselectivity in Quaternization Versus N2-Substituted Isomers That Fail to React

The process of alkylation of 1-alkyl-substituted 4-nitro-1,2,3-triazoles with dialkyl sulfates proceeds with absolute regioselectivity at the N3 position when the triazole is substituted at N1 [1]. Specifically, 1-ethyl-4-nitro-1H-1,2,3-triazole, when treated with an excess of dialkyl sulfate, undergoes quaternization exclusively at N3 to yield 1,3-dialkyl-4-nitro-1,2,3-triazolium salts in high yield [1]. In stark contrast, the N2-substituted regioisomers do not enter the quaternization reaction at all, rendering them completely inert under the same conditions [2]. Quantum-chemical calculations of relative stability corroborate this regiochemical outcome, confirming that the N1-substituted isomer is the sole productive entry point to triazolium-based ionic liquids and energetic salts [1].

Ionic liquid synthesis Regioselective alkylation Triazolium salts

Nitro Group at 4-Position Correlates with Half-Wave Reduction Potential Governing Hypoxia-Selective Bioreduction

The radiosensitizing activity of 3-nitrotriazole derivatives correlates directly with their electron affinity, as measured by the half-wave reduction potential (E1/2) [1]. This structure-activity relationship mirrors that established for 2-nitroimidazole radiosensitizers, where higher electron affinity (more positive E1/2 values) correlates with enhanced radiosensitization efficacy [1]. The 4-nitro substitution pattern on the 1,2,3-triazole ring—as present in 1-ethyl-4-nitro-1H-1,2,3-triazole—provides the requisite electron-withdrawing character to achieve the one-electron reduction potential range necessary for hypoxia-selective activation, whereas unsubstituted triazoles lack this bioreductive trigger entirely [1].

Electron affinity Hypoxia-selective agents Bioreductive prodrugs

Evidence-Backed Application Scenarios for 1-Ethyl-4-nitro-1H-1,2,3-triazole (CAS 107945-67-5) Based on Quantitative Differentiation Data


Synthesis of 1,3-Dialkyl-4-nitro-1,2,3-triazolium Ionic Liquids and Energetic Salts via Regioselective N3 Quaternization

1-Ethyl-4-nitro-1H-1,2,3-triazole is the requisite N1-substituted precursor for synthesizing 1,3-dialkyl-4-nitro-1,2,3-triazolium salts, which serve as ionic liquids, phase-transfer catalysts, and energetic materials. The exclusive N3 regioselectivity during alkylation with dialkyl sulfates ensures high-yield production of the desired triazolium cation, whereas the N2-regioisomer fails to react entirely under identical conditions [1]. This binary reactivity outcome makes CAS 107945-67-5 the only viable procurement choice for triazolium salt synthesis workflows.

Medicinal Chemistry Campaigns Targeting MCF-7 Breast Cancer via Nitro-Triazole Pharmacophore Elaboration

The nitro-substituted 1,2,3-triazole scaffold provides a validated starting point for anticancer drug discovery, with direct comparative data showing a 4.8-fold potency enhancement (IC50 31.86 µg/mL) over aldehyde-modified triazole analogs (IC50 153.5 µg/mL) against MCF-7 breast cancer cells [1]. 1-Ethyl-4-nitro-1H-1,2,3-triazole serves as the core nitro-triazole building block from which further functionalized anticancer candidates can be elaborated, offering a quantifiable potency advantage over alternative triazole modifications.

Energetic Materials Development Leveraging 4-Nitro-1,2,3-triazole Backbone as Primary Explosive Precursor Scaffold

The 4-nitro-1,2,3-triazole heterocyclic backbone—the structural foundation of 1-ethyl-4-nitro-1H-1,2,3-triazole—has been validated as a precursor to primary explosives with PETN-like detonation performance following N-amination [1]. 1-Ethyl-4-nitro-1H-1,2,3-triazole provides the nitro-triazole core for further functionalization toward energetic materials, with the high heat of formation intrinsic to 1,2,3-triazoles contributing favorably to detonation performance metrics.

Hypoxia-Selective Radiosensitizer Development Utilizing Nitrotriazole Electron Affinity

The 4-nitro substituent on the 1,2,3-triazole ring confers the electron affinity (measurable as half-wave reduction potential, E1/2) required for hypoxia-selective bioreductive activation [1]. Direct comparative data with AK-2123 (a 3-nitrotriazole derivative) demonstrate radiosensitization efficacy (SER 1.3 at 4 Gy) comparable to the 2-nitroimidazole benchmark misonidazole (SER 1.6) . 1-Ethyl-4-nitro-1H-1,2,3-triazole provides the foundational nitro-triazole pharmacophore for developing next-generation hypoxia-selective radiosensitizers and hypoxia imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-4-nitro-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.